![molecular formula C7H14NNaO2S4 B14695930 Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate CAS No. 33286-57-6](/img/structure/B14695930.png)
Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is an organosulfur compound with a complex structure that includes both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a solvent like acetonitrile and a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for its intended applications.
化学反応の分析
Types of Reactions
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and N-chlorosuccinimide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Amines and thiols are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, sulfonamides, and thiol derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
類似化合物との比較
Similar Compounds
Toldimfos Sodium: A sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, used in veterinary medicine.
Dimethyl Sulfone (DMSO2): An organosulfur compound with similar sulfonyl functional groups, used as a dietary supplement and solvent.
Uniqueness
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is unique due to its specific structure that includes both sulfur and nitrogen atoms, allowing it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
33286-57-6 |
|---|---|
分子式 |
C7H14NNaO2S4 |
分子量 |
295.5 g/mol |
IUPAC名 |
sodium;4-(dimethylcarbamothioyldisulfanyl)butane-1-sulfinate |
InChI |
InChI=1S/C7H15NO2S4.Na/c1-8(2)7(11)13-12-5-3-4-6-14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChIキー |
ZYCNAFJFDRRSQH-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=S)SSCCCCS(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)


![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
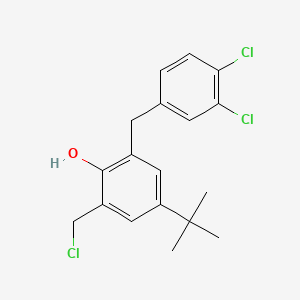
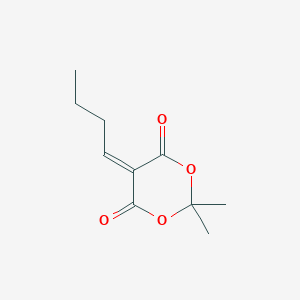
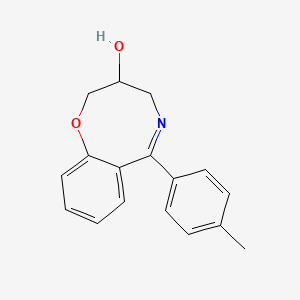
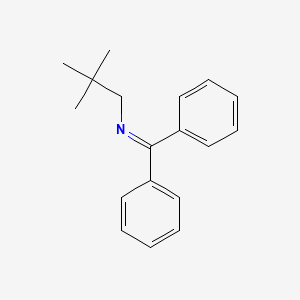

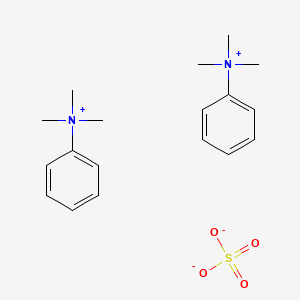
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
